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molecular formula C12H16O3S B8391803 ethyl 5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate

ethyl 5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate

Cat. No. B8391803
M. Wt: 240.32 g/mol
InChI Key: UGRPRBFHCXRKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362008B2

Procedure details

Potassium hydroxide (0.56 g, 10 mmol) in water (2 mL) was added to 5-(tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid ethyl ester (3.36 mmol) in IMS (6 mL). The reaction mixture was stirred for 1 hour then water was added and the mixture acidified to pH 7 with 1 N hydrochloric acid and then extracted with diethyl ether. The organic solution was dried over magnesium sulphate, filtered and the solvent evaporated to give the title compound (613 mg). LCMS m/z 211 [M−H]− RT=2.53 min (Analytical Method 4).
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
3.36 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
IMS
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:5][C:6]([C:8]1[CH:12]=[C:11]([CH:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[S:10][CH:9]=1)=[O:7])C.Cl>O>[O:16]1[CH2:15][CH2:14][CH:13]([C:11]2[S:10][CH:9]=[C:8]([C:6]([OH:7])=[O:5])[CH:12]=2)[CH2:18][CH2:17]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.36 mmol
Type
reactant
Smiles
C(C)OC(=O)C1=CSC(=C1)C1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
IMS
Quantity
6 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC(CC1)C1=CC(=CS1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 613 mg
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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